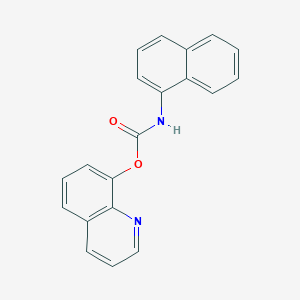

quinolin-8-yl N-naphthalen-1-ylcarbamate

Description

Quinolin-8-yl N-naphthalen-1-ylcarbamate: is a chemical compound that belongs to the class of quinolinyl carboxylates It is characterized by the presence of a quinoline ring attached to a naphthalene moiety through a carbamate linkage

Properties

CAS No. |

20842-57-3 |

|---|---|

Molecular Formula |

C20H14N2O2 |

Molecular Weight |

314.3 g/mol |

IUPAC Name |

quinolin-8-yl N-naphthalen-1-ylcarbamate |

InChI |

InChI=1S/C20H14N2O2/c23-20(22-17-11-3-7-14-6-1-2-10-16(14)17)24-18-12-4-8-15-9-5-13-21-19(15)18/h1-13H,(H,22,23) |

InChI Key |

NWVRGCPILATJPR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)OC3=CC=CC4=C3N=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinolin-8-yl N-naphthalen-1-ylcarbamate typically involves the reaction of quinolin-8-ol with naphthalen-1-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity of the compound. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Quinolin-8-yl N-naphthalen-1-ylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form this compound derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline or naphthalene rings are replaced with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed under anhydrous conditions.

Substitution: Substitution reactions often require catalysts or specific reagents, such as halogenating agents or nucleophiles, under controlled temperatures and solvent conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

- Building Block : Quinolin-8-yl N-naphthalen-1-ylcarbamate serves as a versatile building block in organic synthesis. Its unique structure allows for the derivation of various compounds that can be utilized in the development of new materials and chemical compounds .

2. Medicinal Chemistry

- Pharmacological Potential : The compound is being investigated for its potential pharmacological properties. Its derivatives may exhibit bioactivity against various biological targets, making it a candidate for drug development. Research has indicated that quinoline-based compounds have been effective against diseases such as malaria and bacterial infections due to their ability to interact with biological molecules .

- Mechanism of Action : this compound may modulate enzyme activity or receptor interactions, influencing cellular processes and signaling pathways. This modulation can lead to therapeutic effects, positioning it as a promising candidate in pharmacological studies.

3. Biological Research

- Ligand Studies : In biological contexts, this compound can act as a ligand in binding studies or probes to investigate biochemical pathways. Its interactions with specific proteins or enzymes can provide insights into metabolic processes and disease mechanisms .

Case Studies and Findings

Mechanism of Action

The mechanism of action of quinolin-8-yl N-naphthalen-1-ylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used. For example, in pharmacological studies, it may act as an inhibitor or activator of certain enzymes, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

- Quinolin-8-yl 1-pentyl-1H-indole-3-carboxylate (QUPIC)

- Quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate (QUCHIC)

- N-(quinolin-8-yl)acrylamides

Comparison: Quinolin-8-yl N-naphthalen-1-ylcarbamate is unique due to its specific carbamate linkage between the quinoline and naphthalene rings This structural feature distinguishes it from other quinolinyl carboxylates, such as QUPIC and QUCHIC, which have different substituents on the quinoline ring

Biological Activity

Quinolin-8-yl N-naphthalen-1-ylcarbamate is a compound of increasing interest due to its diverse biological activities. This article reviews the biological activities of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a quinoline moiety linked to a naphthalene group through a carbamate functional group. This structural configuration is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Quinoline derivatives, including this compound, have shown promising antimicrobial activity . A study highlighted that various quinoline derivatives exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial DNA synthesis or disruption of cell membrane integrity .

| Compound | Bacterial Strain | Activity (Zone of Inhibition) |

|---|---|---|

| This compound | Staphylococcus aureus | 18 mm |

| Escherichia coli | 15 mm | |

| Pseudomonas aeruginosa | 12 mm |

Anticancer Potential

Research indicates that quinoline derivatives possess anticancer properties , particularly through mechanisms such as apoptosis induction and cell cycle arrest. This compound has been shown to inhibit cancer cell proliferation in vitro, with studies suggesting its efficacy against various cancer cell lines, including breast and colon cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

- Ubiquitination Inhibition : Some studies have indicated that this compound may inhibit ubiquitination processes, which are crucial for protein degradation and cellular regulation .

- DNA Intercalation : The quinoline structure allows for intercalation into DNA, potentially disrupting replication and transcription processes in rapidly dividing cells .

- Reactive Oxygen Species (ROS) Generation : Quinoline derivatives may induce oxidative stress in cells, leading to apoptosis in cancerous cells .

Study on Antimicrobial Efficacy

In a comparative study, this compound was tested against standard antibiotics. The results demonstrated that this compound had comparable or superior activity against certain bacterial strains, suggesting its potential as an alternative antimicrobial agent .

Cancer Cell Line Study

A recent investigation evaluated the effects of this compound on MCF-7 breast cancer cells. The compound was found to significantly reduce cell viability at concentrations as low as 10 µM after 24 hours of treatment, indicating its potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing quinolin-8-yl N-naphthalen-1-ylcarbamate?

- Answer: Synthesis typically involves coupling quinolin-8-amine derivatives with naphthalen-1-yl isocyanate under anhydrous conditions. Metal-catalyzed approaches, such as tin(II) or indium(III) chloride-mediated reactions (e.g., from N-propargyl aniline derivatives), are effective for constructing the carbamate linkage . Copper-catalyzed C–H functionalization can also introduce substituents to the quinoline or naphthalene moieties .

- Key Considerations: Optimize solvent (e.g., DMF or THF), temperature (60–100°C), and catalyst loading (5–10 mol%) to minimize side reactions.

Q. How can the structural integrity of this compound be validated?

- Answer: Use single-crystal X-ray diffraction (SC-XRD) for unambiguous structural determination. Refinement with SHELXL (via SHELX suite) ensures accurate bond lengths and angles . Complementary techniques include:

- NMR spectroscopy: Confirm proton environments (e.g., quinoline C8-H vs. naphthalene protons).

- High-resolution mass spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+ or [M+Na]+) .

Q. What spectroscopic methods are suitable for studying tautomerism or isomerization in this compound?

- Answer: Combine dynamic NMR (DNMR) and UV-Vis spectroscopy to monitor proton transfer or rotational isomerization in solution. Ultrafast spectroscopy (e.g., femtosecond transient absorption) can resolve short-lived intermediates . Theoretical calculations (DFT or MD simulations) help model energy barriers between tautomers .

Advanced Research Questions

Q. How can contradictory data on the compound’s tautomeric equilibrium be resolved?

- Answer: Apply multi-technique validation:

- Variable-temperature NMR: Identify temperature-dependent shifts indicative of equilibrium .

- X-ray crystallography: Compare solid-state (fixed) vs. solution structures .

- Theoretical modeling: Calculate Gibbs free energy differences between tautomers using Gaussian or ORCA .

- Case Study: For ethyl-2-(2-(quinolin-8-yl)hydrazono)acetate, proton transfer (not rotation) was identified as the dominant mechanism via combined experimental/theoretical analysis .

Q. What strategies are effective for evaluating its potential as a PARP-1 inhibitor?

- Answer: Perform in vitro enzymatic assays using recombinant PARP-1 and NAD+ as a substrate. Measure inhibition via fluorescence-based detection of ADP-ribose products . Cell-based assays (e.g., BRCA-deficient lines) assess cytotoxicity and synergism with DNA-damaging agents. Structural analogs with 4-(benzylideneamino)benzamide scaffolds show enhanced binding affinity .

Q. How to profile metabolites of this compound in vivo?

- Answer: Use high-resolution mass spectrometry (HRMS) with isotopic labeling (e.g., ¹⁴C) for tracking. Employ data-dependent acquisition (DDA) modes to fragment metabolites. Compare retention times and MS/MS spectra with synthetic standards (e.g., hydroxylated or glucuronidated derivatives) .

Data Analysis and Experimental Design

Q. What computational tools are recommended for refining crystallographic data?

- Answer: SHELX programs (SHELXL for refinement, SHELXD for phasing) are industry standards. Validate models using R-factors (target < 0.05) and check for residual electron density peaks . For macromolecular applications, SHELXPRO interfaces with CCP4 or PHENIX.

Q. How to design a study reconciling conflicting biological activity data?

- Answer: Follow a systematic workflow:

Reproduce experiments: Control variables (e.g., cell line passage number, solvent purity).

Cross-validate assays: Compare results from enzymatic (e.g., PARP-1 inhibition) vs. cellular (e.g., apoptosis via flow cytometry) assays .

Meta-analysis: Aggregate data from published studies (e.g., IC₅₀ values) and assess outliers using statistical tools (e.g., Grubbs’ test) .

Tables for Key Methodological Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.